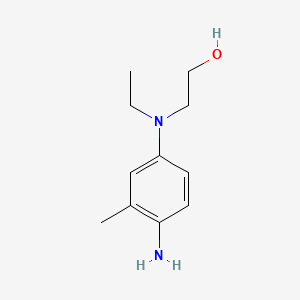

2-(4-Amino-N-ethyl-m-toluidino)ethanol

Description

Contextualization within Organic Chemistry and Industrial Chemical Synthesis

2-(4-Amino-N-ethyl-m-toluidino)ethanol, a substituted p-phenylenediamine (B122844), is a prime example of a fine chemical with specific, high-value applications. In the broader context of organic chemistry, it belongs to the class of amino alcohols, which are organic compounds containing both an amine and a hydroxyl functional group. alfa-chemistry.comwikipedia.orgfishersci.com This dual functionality imparts a unique set of chemical properties, allowing it to act as both a weak base and a nucleophile, and to participate in reactions characteristic of both amines and alcohols. alfa-chemistry.com

The industrial synthesis of such specialized aromatic amines is a multistep process, often starting from more readily available bulk chemicals. The production of its precursor, N-ethyl-N-(2-hydroxyethyl)-m-toluidine, for instance, can be achieved through the reaction of N-ethyl-m-toluidine with ethylene (B1197577) oxide or ethylene carbonate. nordmann.globalwipo.int The subsequent introduction of the amino group at the para-position to the substituted amino group is a key step, often involving nitrosation followed by reduction, to yield the final product. tcichemicals.com This synthesis pathway highlights typical transformations in industrial organic chemistry, including alkylation, nitrosation, and reduction, to build complex molecules from simpler starting materials.

The primary industrial application of this compound has been as a color developing agent in the photographic industry. safecosmetics.orgtristarintermediates.org Specifically, it is known as Kodak Color Developing Agent CD-2. bhphotovideo.comwikipedia.org In this role, the compound reduces exposed silver halide crystals in photographic emulsions and, in its oxidized form, reacts with color couplers to form the dyes that constitute the final color image. wikipedia.org Beyond this well-established application, its structure suggests potential as an intermediate in the synthesis of other functional molecules, such as specialized dyes or pharmaceutical agents, although such applications are less documented in publicly available literature. nordmann.global

Historical Perspectives on its Development and Early Chemical Applications

The history of this compound is intrinsically linked to the evolution of color photography. The quest for capturing and reproducing the colors of the world began shortly after the invention of photography itself in 1839. scienceandmediamuseum.org.uk Early methods were cumbersome and often involved the physical application of color to monochrome images. scienceandmediamuseum.org.uk A significant breakthrough came with the three-color method, first proposed by James Clerk Maxwell in 1855, which laid the theoretical groundwork for modern color photography. wikipedia.org

The development of practical color photographic processes in the 20th century relied on the discovery of chromogenic development. This process involves the use of a developing agent that, after reducing the silver halide, reacts with other chemicals (couplers) to form a dye. The p-phenylenediamine class of compounds proved to be particularly effective as color developing agents. google.com

Eastman Kodak Company, a pioneer in the field of photography, developed a series of p-phenylenediamine-based developing agents, designated by the "CD" prefix, for their color film processes. kodak.comwikipedia.org this compound was designated as Color Developing Agent 2 (CD-2). wikipedia.org It was a key component in processes like the P-122 color developer in the mid-20th century. photomemorabilia.co.uk For instance, the P-122 Colour Developer utilized Kodak color developing agent CD-2 until it was replaced by CD-3 in 1955. photomemorabilia.co.uk The development of these agents was a significant step in making color photography more accessible and reliable. A patent from the era describes a method for producing the sulfuric acid salt of 4-amino-3-methyl-N-ethyl-N-(beta-hydroxyethyl)aniline, highlighting its importance as a commercial product for color photography. tcichemicals.com

Structural Classifications and Nomenclature within Aminoalcohols and Phenylenediamines

This compound can be classified into two primary structural families: aminoalcohols and phenylenediamines.

Aminoalcohols: These are organic compounds that contain both an amine functional group (-NHR or -NR2) and a hydroxyl functional group (-OH). alfa-chemistry.comwikipedia.org The presence of both a basic amino group and an acidic (or at least protic) hydroxyl group gives these molecules amphoteric properties. They are often synthesized by the reaction of amines with epoxides or by the reduction of amino acids. alfa-chemistry.comnih.gov Aminoalcohols have a wide range of applications, including as buffers, corrosion inhibitors, and intermediates in the synthesis of pharmaceuticals and surfactants. alfa-chemistry.comtaylorandfrancis.com

Phenylenediamines: This class of compounds consists of a benzene (B151609) ring substituted with two amino groups. wikipedia.orgnih.gov There are three isomers: ortho-phenylenediamine, meta-phenylenediamine, and para-phenylenediamine. This compound is a derivative of p-phenylenediamine, where one of the amino groups is further substituted. wikipedia.orgdrugbank.com Phenylenediamines are widely used as monomers in the production of high-performance polymers like aramids, as well as in the formulation of hair dyes and as antioxidants. safecosmetics.orgwikipedia.org The parent compound, p-phenylenediamine, is a well-known contact allergen. safecosmetics.org

The systematic IUPAC name for this compound is 2-[(4-amino-3-methylphenyl)(ethyl)amino]ethanol. It is also known by several other names and identifiers, as detailed in the table below.

Chemical Compound Data

Below are interactive data tables detailing the various names and key properties of the chemical compounds discussed in this article.

Properties of this compound and its Precursor

| Property | This compound | N-Ethyl-N-(2-hydroxyethyl)-m-toluidine |

| Synonyms | 4-Amino-N-ethyl-N-(2-hydroxyethyl)-m-toluidine, Kodak CD-2 | 2-(N-Ethyl-m-toluidino)ethanol |

| CAS Number | 2359-51-5 (base) chemspider.com | 91-88-3 sigmaaldrich.com |

| Molecular Formula | C11H18N2O nih.gov | C11H17NO sigmaaldrich.com |

| Molecular Weight | 194.27 g/mol nih.gov | 179.26 g/mol sigmaaldrich.com |

| Appearance | - | Liquid sigmaaldrich.com |

| Boiling Point | - | 114-115 °C at 1 mmHg sigmaaldrich.com |

| Density | - | 1.019 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | - | n20/D 1.555 sigmaaldrich.com |

Nomenclature of Key Compounds

| Compound Name | Other Names/Synonyms |

| This compound | 4-Amino-N-ethyl-N-(2-hydroxyethyl)-m-toluidine, Kodak Color Developing Agent CD-2, 2-[(4-amino-3-methylphenyl)(ethyl)amino]ethanol |

| N-Ethyl-N-(2-hydroxyethyl)-m-toluidine | 2-(N-Ethyl-m-toluidino)ethanol |

| p-Phenylenediamine | Benzene-1,4-diamine, 1,4-Diaminobenzene wikipedia.org |

| This compound sulfate (B86663) | 4-Amino-3-methyl-N-ethyl-N-(beta-hydroxyethyl)aniline sulfate, CD-4 (erroneously in some contexts) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-amino-N-ethyl-3-methylanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-3-13(6-7-14)10-4-5-11(12)9(2)8-10/h4-5,8,14H,3,6-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLHLXYADXCVCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC(=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25646-77-9 (sulfate[1:1]), 28020-34-0 (unspecified sulfate) | |

| Record name | 4-Amino-N-ethyl-N-(beta-hydroxy-ethyl)-m-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002359515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50865242 | |

| Record name | 4-Amino-N-ethyl-N-(beta-hydroxy-ethyl)-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white to white powder with a sweet odor; [Kodak MSDS] | |

| Record name | CD-4 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/831 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2359-51-5 | |

| Record name | 2-Methyl-4-[N-ethyl-N-(β-hydroxyethyl)amino]aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2359-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-ethyl-N-(beta-hydroxy-ethyl)-m-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002359515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-ethyl-N-(beta-hydroxy-ethyl)-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-amino-N-ethyl-m-toluidino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 4 Amino N Ethyl M Toluidino Ethanol

Reactions of the Amine Functionality

The presence of two distinct amine groups—a primary aromatic amine and a secondary alkylamine—imparts a rich and varied reactivity profile to the molecule.

Amination and Alkylation Reactions

The nucleophilicity of the nitrogen atoms is central to the amination and alkylation reactions of 2-(4-Amino-N-ethyl-m-toluidino)ethanol. The secondary amine is generally more nucleophilic than the primary aromatic amine due to the electron-donating effect of the two alkyl groups (ethyl and 2-hydroxyethyl) attached to it. The lone pair of the primary aromatic amine is partially delocalized into the benzene (B151609) ring, reducing its nucleophilicity.

Further alkylation of the secondary amine can occur with alkyl halides to yield a quaternary ammonium (B1175870) salt. However, selective N-alkylation can be challenging. To achieve monoalkylation at a specific amine, especially if the reacting partner has multiple reactive sites, the use of protecting groups might be necessary. chemrxiv.org For instance, the primary aromatic amine could be protected as a carbamate (B1207046) to prevent its reaction with an electrophile, allowing for selective alkylation at the secondary amine. organic-chemistry.org

| Amine Group | Reagent | Potential Product | Notes |

|---|---|---|---|

| Secondary Aliphatic Amine | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | This reaction is generally facile due to the nucleophilicity of the secondary amine. |

| Primary Aromatic Amine | Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Aromatic Amine | Less reactive than the aliphatic amine. Requires specific conditions and may lead to multiple alkylations. |

Susceptibility to Nitrosation Reactions

The reaction of this compound with nitrosating agents, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), leads to different products depending on which amine group reacts.

The secondary aliphatic amine reacts with nitrous acid to form a stable N-nitrosamine, specifically N-(2-hydroxyethyl)-N-ethyl-4-methyl-3-nitrosoaniline. This reaction pathway is common for secondary amines. ccsnorway.com The formation of N-ethyl-N-(2-hydroxyethyl)nitrosamine, a related compound, is well-documented and is used to induce tumors in laboratory animals. nih.gov

In contrast, the primary aromatic amine reacts with nitrous acid at low temperatures (0–5 °C) to form an unstable diazonium salt. This intermediate is highly reactive and can undergo various subsequent reactions, such as diazo coupling or substitution, depending on the reaction conditions.

| Amine Group | Reagent | Product Type | Stability |

|---|---|---|---|

| Secondary Aliphatic Amine | Nitrous Acid (HNO₂) | N-Nitrosamine | Relatively Stable |

| Primary Aromatic Amine | Nitrous Acid (HNO₂) | Aromatic Diazonium Salt | Unstable, highly reactive intermediate |

Reactions of the Hydroxyl Functionality

The primary alcohol group (-CH₂CH₂OH) provides another site for chemical modification through oxidation, esterification, and protection strategies.

Oxidation and Esterification Pathways

The primary hydroxyl group can be oxidized using a variety of oxidizing agents. Mild oxidation, for example with pyridinium (B92312) chlorochromate (PCC), would yield the corresponding aldehyde. Stronger oxidation, using reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would lead to the formation of the corresponding carboxylic acid.

Esterification of the hydroxyl group can be achieved by reacting it with a carboxylic acid or its derivatives, such as an acid chloride or an acid anhydride (B1165640), typically in the presence of an acid catalyst. For example, reaction with acetic anhydride would form the acetate (B1210297) ester. The synthesis of benzoate (B1203000) esters from related N-alkylated ethanolamines has been reported, demonstrating the feasibility of this transformation. chemrxiv.org

Protection and Deprotection Strategies

To perform reactions selectively on the amine or aromatic ring functionalities without interference from the hydroxyl group, it can be temporarily "protected". organic-chemistry.org Protecting groups for alcohols are common in multi-step organic synthesis. wikipedia.org

A widely used strategy is the conversion of the alcohol to a silyl (B83357) ether, for example, by reacting it with trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a non-nucleophilic base like triethylamine (B128534) or imidazole. masterorganicchemistry.comyoutube.com These silyl ethers are generally stable to a wide range of reaction conditions but can be easily removed (deprotected) using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. masterorganicchemistry.comyoutube.com Other protecting groups for alcohols include methoxymethyl (MOM) ether and tetrahydropyranyl (THP) ether. masterorganicchemistry.comorganic-chemistry.org

| Protecting Group | Reagents for Protection | Reagents for Deprotection | Reference |

|---|---|---|---|

| Trimethylsilyl (TMS) | TMSCl, Triethylamine | H₃O⁺ or TBAF | youtube.com |

| tert-Butyldimethylsilyl (TBDMS/TBS) | TBDMSCl, Imidazole | TBAF or Acetic Acid | masterorganicchemistry.com |

| Tetrahydropyranyl (THP) | Dihydropyran, p-TsOH | Aqueous Acid (e.g., HCl) | masterorganicchemistry.com |

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the aromatic ring towards electrophilic substitution is strongly influenced by the substituents it carries. libretexts.org In this compound, the ring has three substituents to consider: the primary amino group (-NH₂), the N-ethyl(2-hydroxyethyl)amino group, and the methyl group (-CH₃).

All three groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. libretexts.org They achieve this by donating electron density to the ring, which stabilizes the carbocation intermediate formed during the reaction. libretexts.org

Amino (-NH₂) and N-Alkylamino Groups: These are powerful activating groups due to the ability of the nitrogen's lone pair to donate electron density via resonance. libretexts.org This effect is stronger than their inductive electron-withdrawing effect. libretexts.org They are ortho, para-directors, meaning incoming electrophiles will preferentially add to the positions ortho and para to these groups.

Methyl (-CH₃) Group: This is a less powerful activating group that donates electron density primarily through an inductive effect. libretexts.org It is also an ortho, para-director.

The positions on the ring are activated to different extents. The position ortho to the primary amino group (and meta to the other two groups) and the position ortho to the N-alkylamino group are the most activated and, therefore, the most likely sites for electrophilic attack. The combined directing effects of these powerful activating groups make the ring highly reactive towards electrophiles like halogens, nitric acid, and sulfuric acid.

| Substituent | Type | Directing Effect | Mechanism of Activation |

|---|---|---|---|

| -NH₂ (Amino) | Strongly Activating | Ortho, Para | Resonance Donation |

| -N(Et)(CH₂CH₂OH) | Strongly Activating | Ortho, Para | Resonance Donation |

| -CH₃ (Methyl) | Weakly Activating | Ortho, Para | Inductive Donation |

Reaction Kinetics and Thermodynamics in Organic Transformations of this compound

The chemical behavior of this compound, a substituted p-phenylenediamine (B122844) derivative, is fundamentally characterized by its role as a reducing agent in the context of chromogenic development. Its primary organic transformation involves oxidation, which subsequently initiates a coupling reaction with a color coupler to form a stable dye. Mechanistic investigations into this process have provided insights into the kinetics and thermodynamics that govern its reactivity.

Detailed studies on the kinetics of the electropolymerization of the parent compound, p-phenylenediamine, have been conducted. In an aqueous acidic medium, the process was found to have an apparent activation energy of 62.1 kJ mol⁻¹. wikipedia.org This provides a foundational understanding of the energy requirements for the oxidation of the broader class of p-phenylenediamine derivatives.

The core organic transformation for this compound is its oxidation to a quinonediimine species. This oxidized form is the key reactive intermediate that participates in dye formation. The rate of this initial oxidation step and the subsequent coupling reaction are critical in determining the efficiency and quality of color reproduction in photographic systems.

Research into the kinetics of dye formation has established that the rate-controlling step often involves the electrophilic attack of the oxidized developer on the color coupler. The structure of the developer, including the nature of the N-alkyl substituents and the presence of the ethanol (B145695) group, significantly influences the rate of this reaction.

While specific thermodynamic data for this compound is not extensively documented in readily available literature, the electrochemical behavior of N,N-dialkyl-p-phenylenediamines has been a subject of study. The oxidation of these compounds involves a reversible one-electron transfer, and the stability of the resulting radical cation is a key thermodynamic parameter.

Interactive Data Table: Kinetic Parameters of p-Phenylenediamine Electropolymerization wikipedia.org

| Parameter | Value | Unit |

|---|

Theoretical and Computational Studies on 2 4 Amino N Ethyl M Toluidino Ethanol

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic character of a molecule is key to its reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For 2-(4-Amino-N-ethyl-m-toluidino)ethanol, the HOMO would likely be localized on the electron-rich aromatic ring and the amino substituents, which are the sites most susceptible to electrophilic attack or oxidation. The LUMO, conversely, would be distributed over the molecule in a way that indicates where an incoming electron would reside.

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. nih.gov In this compound, the nitrogen and oxygen atoms would be expected to be regions of negative potential, while the hydrogen atoms of the amino and hydroxyl groups would be areas of positive potential. This information is vital for predicting intermolecular interactions, such as hydrogen bonding.

A hypothetical data table for such an analysis is presented below. The values are illustrative for a typical molecule of this class, calculated at a common level of theory.

Table 1: Illustrative Quantum Chemical Properties

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -5.2 eV | Electron-donating ability |

| LUMO Energy | -0.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |

Note: These values are representative examples and not based on published calculations for this specific molecule.

The three-dimensional structure of this compound is not rigid. Rotation is possible around several single bonds, particularly the C-N and C-C bonds of the ethyl and ethanolamine side chains. Conformational analysis involves systematically exploring these rotations to find the most stable three-dimensional arrangements (conformers) of the molecule.

Computational methods are used to perform a geometry optimization for each potential conformer. This process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. The result is a precise determination of bond lengths, bond angles, and dihedral angles for the most stable forms of the molecule. This optimized geometry is the foundation for all other computational property predictions.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on a single, static molecule (often in a vacuum), molecular dynamics (MD) simulations are used to study the behavior of a molecule over time, including its interactions with surrounding molecules like solvents or other chemical species. nih.govacs.org

An MD simulation of this compound would involve placing the molecule, often along with many solvent molecules (e.g., water), in a computational "box." The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the movement of each atom over very short time steps (femtoseconds). researchgate.net These simulations can provide insights into:

Solvation: How solvent molecules arrange around the solute and the strength of these interactions.

Conformational Dynamics: How the molecule flexes and changes its shape in a solution.

Transport Properties: How the molecule diffuses through a medium.

Such simulations are computationally intensive but offer a dynamic picture of molecular behavior that is closer to real-world conditions. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Quantum chemistry can be used to predict various spectroscopic properties. These predictions are valuable for interpreting experimental spectra and confirming molecular structures.

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding around each nucleus in the optimized molecular geometry. Comparing these predicted shifts to experimental data helps in assigning the signals to specific atoms.

IR Spectra: The vibrational frequencies of the molecule can be computed from the second derivatives of the energy with respect to atomic positions. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. sapub.org Each peak relates to a specific molecular motion, such as the stretching of a C-H bond or the bending of an O-H group.

UV-Vis Spectra: The energies of electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range, can be predicted using methods like Time-Dependent DFT (TD-DFT). This allows for the prediction of the wavelength of maximum absorption (λ_max), which is related to the HOMO-LUMO gap.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data

| Spectrum | Predicted Feature (Illustrative) | Experimental Feature |

|---|---|---|

| ¹H NMR | δ 6.5-7.0 ppm (Aromatic H) | Present |

| ¹³C NMR | δ 145 ppm (Aromatic C-N) | Present |

| IR | ~3400 cm⁻¹ (O-H stretch) | Present |

| IR | ~2950 cm⁻¹ (C-H stretch) | Present |

Note: Experimental data for this compound is available in various databases. The predicted values are for illustrative purposes.

Structure-Reactivity Relationships from Computational Models

By calculating properties for a series of related molecules, computational models can establish structure-reactivity relationships. For derivatives of this compound, one could systematically alter the substituents on the aromatic ring and calculate how these changes affect properties like the HOMO-LUMO gap, oxidation potential, or charge distribution.

This analysis allows researchers to understand, for example, how adding an electron-withdrawing or electron-donating group would impact the molecule's function as a color developer. These insights can guide the synthesis of new compounds with improved performance characteristics. Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, are often calculated from HOMO and LUMO energies to quantify and compare the reactivity of different molecules. nih.gov

Advanced Analytical Techniques in Chemical Research of 2 4 Amino N Ethyl M Toluidino Ethanol

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone of chemical analysis, providing profound insights into molecular structure and bonding through the interaction of electromagnetic radiation with matter. Different regions of the electromagnetic spectrum probe distinct molecular properties, from the nuclear spin states to electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For 2-(4-Amino-N-ethyl-m-toluidino)ethanol, ¹H NMR spectroscopy would be expected to show distinct signals for each type of proton. The aromatic protons on the substituted ring would appear in the downfield region (typically 6.0-7.5 ppm), with their splitting patterns revealing their substitution pattern and coupling with neighboring protons. The aliphatic protons of the N-ethyl and N-ethanol groups would resonate more upfield. For instance, the methylene protons adjacent to the nitrogen and oxygen atoms would exhibit characteristic shifts and couplings. The primary amine (-NH₂) and hydroxyl (-OH) protons are typically observed as broad singlets and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, with aromatic carbons resonating downfield (100-150 ppm) and aliphatic carbons appearing upfield. The chemical shifts are sensitive to the electronic effects of the various substituents (amino, ethylamino, hydroxyl, and methyl groups), aiding in the complete structural assignment. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be used to establish proton-proton and proton-carbon connectivities, respectively, confirming the precise structure of the molecule mdpi.com.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 7.2 | 115 - 125 |

| Aromatic C-N / C-C | - | 130 - 150 |

| -CH₂- (Ethanol, adjacent to O) | 3.6 - 3.8 | ~60 |

| -CH₂- (Ethanol, adjacent to N) | 3.3 - 3.5 | ~50 |

| -CH₂- (Ethyl) | 3.2 - 3.4 | ~45 |

| Ar-CH₃ (Toluidine) | 2.2 - 2.4 | ~20 |

| -CH₃ (Ethyl) | 1.1 - 1.3 | ~13 |

| -NH₂ | Broad, ~3.5 - 4.5 | - |

| -OH | Broad, variable | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Raman spectroscopy provides complementary information. While N-H and O-H stretching bands are often weak in Raman spectra, the aromatic ring vibrations typically produce strong and sharp signals, making it a powerful technique for analyzing the substituted benzene (B151609) core cuni.czresearchgate.net. The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule tandfonline.com.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad) |

| N-H (Primary Amine) | Asymmetric & Symmetric Stretching | 3300 - 3500 (Two bands) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Ring Stretching | 1500 - 1600 |

| C-N (Aromatic Amine) | Stretching | 1250 - 1350 |

| C-O (Alcohol) | Stretching | 1050 - 1260 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as the substituted aromatic ring in this compound.

The UV-Vis spectrum of this compound is expected to show strong absorption bands characteristic of a substituted aniline (B41778) or p-phenylenediamine (B122844) derivative researchgate.net. The benzene ring itself has π → π* electronic transitions. The presence of powerful electron-donating groups—the primary amino group and the N-ethyl-N-(2-hydroxyethyl)amino group—causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene researchgate.net. The spectrum is typically recorded in a solvent like ethanol (B145695) or methanol. The position and intensity of the absorption maxima (λ_max) can be sensitive to the pH of the solution, as protonation of the amino groups alters the electronic structure of the chromophore researchgate.netsielc.com.

| Electronic Transition | Expected λ_max (nm) | Chromophore |

|---|---|---|

| π → π | ~240 - 250 | Substituted Benzene Ring |

| n → π / Charge Transfer | ~290 - 310 | Substituted Benzene Ring with Amino Auxochromes |

Chromatographic Separation and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of a compound, identifying and quantifying impurities, and analyzing complex samples.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used for purity assessment and stability testing of chemical compounds.

For analyzing this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable nih.gov. In this mode, a non-polar stationary phase (such as C18-bonded silica) is used with a polar mobile phase wikipedia.orgphenomenex.com. The compound, being moderately polar, would be retained on the column and then eluted by a mobile phase typically consisting of a mixture of water (often with a buffer to control pH) and an organic solvent like acetonitrile or methanol dmu.dk. Separation is achieved based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.

Detection is commonly performed using a photodiode array (PDA) or UV-Vis detector set at one of the compound's absorption maxima (e.g., ~300 nm) nih.gov. This setup allows for the quantification of the main peak (the target compound) and the detection of any synthesis-related impurities or degradation products. The method can be validated for linearity, accuracy, and precision to ensure reliable purity determination nih.gov. Ion-pair chromatography can also be employed to improve the separation of isomeric or closely related aromatic amines tandfonline.com.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and aqueous buffer (e.g., Ammonium (B1175870) Acetate) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 35 °C |

| Detector | UV/PDA at a specific wavelength (e.g., 235 nm or 280 nm) nih.gov |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. It is particularly useful for identifying volatile impurities, residual solvents, or starting materials that may be present in a sample of this compound.

The direct analysis of aromatic amines by GC can be challenging due to their polarity and basicity, which can lead to peak tailing and adsorption on standard columns epa.gov. To overcome this, specialized columns with base-deactivated surfaces are often used nih.gov. Alternatively, derivatization of the amine and hydroxyl groups (e.g., with heptafluorobutyric anhydride) can be performed to create more volatile and less polar derivatives, leading to improved chromatographic performance keikaventures.com.

The sample is injected into a heated port, vaporized, and carried by an inert gas (like helium or nitrogen) through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for general-purpose analysis, while a Mass Spectrometer (MS) detector (GC-MS) provides definitive identification of the separated components by comparing their mass spectra to library data researchgate.netnih.gov.

| Parameter | Condition |

|---|---|

| Column | Polyethylene glycol or base-deactivated capillary column (e.g., HP-INNOWax, 30 m x 0.32 mm) nih.gov |

| Carrier Gas | Helium at a constant flow rate |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., start at 60 °C, ramp to 240 °C) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Mode (if used) | Electron Ionization (EI), scanning a mass range of e.g., 40-400 amu |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. This allows for the precise determination of a compound's molecular weight and can offer insights into its structure through the analysis of fragmentation patterns.

For this compound (C₁₁H₁₈N₂O), the theoretical monoisotopic mass and molecular weight can be calculated. The molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum, or the protonated molecule peak ([M+H]⁺) in electrospray ionization (ESI), would be expected to appear at an m/z value corresponding to its exact mass. High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a mass measurement with high accuracy.

Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈N₂O |

| Average Molecular Weight | 194.28 g/mol |

| Monoisotopic Mass | 194.14191 Da |

The fragmentation of the molecule under MS conditions can provide structural information. Based on the structure of this compound, several characteristic fragmentation pathways can be predicted. Common cleavage points include the C-C bond of the ethanol group and the bonds adjacent to the tertiary amine.

Plausible Mass Fragments of this compound

| Fragment Ion (Structure) | Proposed Loss | Theoretical m/z |

|---|---|---|

| [M - CH₂OH]⁺ | Loss of a hydroxymethyl radical | 163.13 |

| [M - C₂H₄OH]⁺ | Loss of a hydroxyethyl (B10761427) radical | 149.12 |

| [M - C₂H₅]⁺ | Loss of an ethyl radical | 165.13 |

Elemental Analysis (CHN) for Compositional Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are compared against the theoretical values calculated from the compound's molecular formula. This comparison serves as a crucial check for the purity and empirical formula of a synthesized compound.

For this compound, with a molecular formula of C₁₁H₁₈N₂O, the theoretical elemental composition can be precisely calculated. A synthesized sample of the compound would be considered pure if its experimental CHN values are within a narrow margin of error (typically ±0.4%) of the theoretical values.

Theoretical Elemental Composition of this compound

| Element | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 68.01% |

| Hydrogen (H) | 1.008 | 18 | 18.144 | 9.34% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 14.42% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 8.23% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the electron density and thus determine atomic positions, bond lengths, bond angles, and torsional angles with very high precision.

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure. The resulting data would also reveal details about its solid-state conformation and any intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. While specific experimental data for this compound is not publicly available, a typical crystallographic analysis would yield the parameters shown in the table below.

Typical Crystallographic Data Obtainable for this compound

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and angles of the repeating crystal lattice unit |

| Volume (V) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Calculated Density (ρ) | Density of the crystal |

| R-factor | Indicator of the quality of the structural model fit to the data |

This technique would definitively confirm the connectivity of the ethyl, amino, methyl, and hydroxyethyl groups to the aniline core, providing the ultimate proof of the compound's structure.

Role of 2 4 Amino N Ethyl M Toluidino Ethanol As an Organic Chemical Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The chemical architecture of 2-(4-Amino-N-ethyl-m-toluidino)ethanol, which is also known by the name 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine, makes it a valuable starting material for the creation of more intricate organic structures. wikipedia.org Its bifunctional nature allows for a variety of chemical modifications, leading to the synthesis of advanced intermediates and derivatives.

Derivatization to Advanced Dye Intermediates

A primary application of this compound is in the manufacturing of photographic color developers. Specifically, it is the key precursor to Color Developing Agent 4 (CD-4). wikipedia.org In the color development process, after a silver atom in a silver halide crystal is reduced, the oxidized form of the developing agent couples with a color coupler to generate a dye molecule, forming the basis of the color image. wikipedia.org

The synthesis of CD-4 from its precursor involves the introduction of a sulfate (B86663) group, resulting in 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate. wikipedia.org This transformation highlights the role of the parent molecule as a foundational intermediate in the production of specialized, high-purity chemicals for the photographic industry.

Synthesis of Related Phenylenediamine Derivatives

The structural framework of this compound lends itself to the synthesis of a variety of substituted phenylenediamine derivatives. These derivatives are crucial in various industrial applications, including as antioxidants and polymerization inhibitors. The presence of the primary amino group allows for diazotization followed by coupling reactions, a cornerstone of azo dye synthesis. While specific examples of a wide range of dyes derived directly from this compound are not extensively documented in publicly available literature, its structural similarity to other phenylenediamines used in dye production suggests its potential in this field.

Furthermore, the synthesis of related N,N-disubstituted p-phenylenediamine (B122844) derivatives has been documented using structurally similar starting materials, such as N-ethyl-N-(2-hydroxyethyl)-m-toluidine. These processes often involve nitrosation followed by reduction to introduce a second amino group onto the aromatic ring, demonstrating a viable pathway for creating complex diamine structures from this class of intermediates.

Applications in Polymer Chemistry (e.g., as cure promoters for unsaturated polyester (B1180765) resins)

In the realm of polymer chemistry, tertiary aromatic amines are widely recognized for their role as accelerators or cure promoters for the peroxide-initiated curing of unsaturated polyester resins. google.com While specific research detailing the use of this compound for this purpose is not abundant, the class of compounds to which it belongs is integral to this industrial process. google.com

The function of these amine promoters is to accelerate the decomposition of the peroxide initiator, thereby speeding up the cross-linking reaction of the polyester resin at ambient temperatures. This allows for rapid curing, which is essential in applications such as coatings, composites, and adhesives. A patent for methods of curing unsaturated polymers lists several tertiary aromatic amines as effective cure promoters, including N,N-bis-(2-hydroxyethyl)-m-toluidine, a compound structurally analogous to this compound. google.com This suggests that the subject compound would likely exhibit similar catalytic activity.

Development of New Chemical Building Blocks

The inherent reactivity of this compound positions it as a valuable starting point for the development of novel chemical building blocks. The presence of multiple reactive sites—the aromatic ring, the primary amino group, the tertiary amino group, and the hydroxyl group—allows for a wide array of chemical modifications.

For instance, the primary amino group can be transformed into various other functional groups, while the hydroxyl group can undergo esterification or etherification to introduce new properties. These modifications can lead to the creation of monomers for novel polymers, ligands for catalysis, or precursors for pharmaceuticals and agrochemicals. While extensive research on the development of new building blocks specifically from this compound is not widely published, its versatile structure makes it a promising candidate for such synthetic endeavors. The development of new chemical building blocks is a continuous effort in organic chemistry to access novel molecular architectures with unique properties and functionalities.

Environmental Chemistry and Transformation of 2 4 Amino N Ethyl M Toluidino Ethanol

Degradation Pathways in Environmental Matrices

The breakdown of 2-(4-Amino-N-ethyl-m-toluidino)ethanol in the environment is expected to occur through two primary mechanisms: photodegradation and biodegradation.

Photodegradation Mechanisms

Sunlight can play a crucial role in the transformation of aromatic amines in aquatic environments. nih.gov The process of photodegradation involves the absorption of light energy, which can lead to the breakdown of the chemical structure. For related p-phenylenediamine (B122844) (PPD) compounds, photodegradation is a significant removal mechanism in surface waters. umn.edu The rate and extent of photodegradation are influenced by factors such as the intensity of solar radiation, the presence of other substances in the water that can act as photosensitizers, and the water's depth and clarity. researchgate.net While specific studies on the photodegradation of this compound are limited, research on similar compounds, such as p-phenylenediamine quinones, shows that UV irradiation can lead to their effective removal from aqueous solutions. nih.gov The degradation process often involves complex reactions, including bond cleavage, hydroxylation, and oxidation, initiated by reactive species like hydroxyl radicals. nih.gov

Biodegradation Pathways by Microorganisms

Microorganisms present in soil and water are capable of breaking down a wide range of organic compounds, including aromatic amines. hopemaxchem.com The biodegradation of these compounds can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Under aerobic conditions, bacteria such as Pseudomonas and Bacillus species have been shown to degrade p-phenylenediamine. hopemaxchem.com The initial step often involves the oxidation of the amino groups, leading to the formation of various intermediates. hopemaxchem.com The complete mineralization of these compounds results in the formation of carbon dioxide, water, and inorganic nitrogen.

Studies on wastewater treatment plants (WWTPs) have shown that substituted p-phenylenediamines and their transformation products can be partially removed through biological processes. nih.govnih.govacs.org However, the efficiency of removal can vary depending on the specific compound and the operating conditions of the treatment plant. nih.gov

Transformation Products and Environmental Fate

For instance, the oxidation of p-phenylenediamine derivatives can lead to the formation of quinones, which have been detected in environmental samples. nih.govnih.govacs.org One such transformation product, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPD-Q), has been found to be acutely toxic to certain aquatic species. nih.gov

The environmental fate of these transformation products is influenced by their chemical properties, such as their solubility in water and their tendency to adsorb to soil and sediment particles. Some transformation products may be further degraded, while others may persist in the environment. The hydrolysis of p-phenylenediamine antioxidants, for example, can lead to the formation of various products with half-lives ranging from hours to days. acs.orgnih.gov

Management of Chemical Waste Streams in Industrial Processes

Industrial facilities that manufacture or use this compound, such as in the production of dyes or photographic chemicals, must manage their waste streams to prevent environmental contamination. gelatinlabs.com The management of photographic chemical waste, which may contain structurally similar compounds, provides a relevant framework.

Common practices for managing chemical waste from photographic processing include:

Waste Segregation: Keeping different chemical wastes separate to facilitate treatment and disposal.

On-site Treatment: Technologies such as silver recovery units can be used to remove valuable or hazardous components from the waste stream. petapixel.com

Discharge to a Publicly Owned Treatment Works (POTW): In many cases, pre-treated photographic effluents can be discharged to a municipal sewer system for further treatment. acs.org However, it is essential to comply with local regulations and obtain permission from the POTW. acs.org

Hazardous Waste Disposal: Concentrated or untreated chemical wastes that cannot be discharged to a sewer are typically collected and disposed of as hazardous waste by licensed contractors.

Advanced oxidation processes (AOPs), such as ozonation and photo-Fenton processes, are also being investigated for the treatment of industrial wastewater containing aromatic amines. digitellinc.commdpi.comnih.gov These technologies utilize highly reactive radicals to break down persistent organic pollutants. mdpi.com Adsorption onto activated carbon is another effective method for removing color and organic compounds from wastewater. researchgate.netyoutube.com

Below is an interactive data table summarizing the degradation and management of related aromatic amines.

| Process | Description | Key Factors | Potential Transformation Products | Management Strategy |

| Photodegradation | Degradation by sunlight in aquatic environments. | Light intensity, presence of photosensitizers. | Hydroxylated and oxidized derivatives, quinones. | Natural attenuation in surface waters. |

| Biodegradation | Breakdown by microorganisms in soil and water. | Presence of suitable microbial populations, oxygen levels. | Oxidized intermediates, eventual mineralization to CO2, H2O, and N. | Biological wastewater treatment. |

| Hydrolysis | Chemical breakdown in the presence of water. | pH, temperature. | Cleavage of C-N bonds, formation of smaller amines and alcohols. | Natural process in aquatic systems. |

| Industrial Wastewater Treatment | Engineered systems to remove pollutants before discharge. | Treatment technology (e.g., activated sludge, AOPs, adsorption), operating conditions. | Varies with treatment; can include partial degradation products or complete mineralization. | Segregation, on-site pre-treatment, discharge to POTW, or hazardous waste disposal. |

Future Directions and Emerging Research Avenues for 2 4 Amino N Ethyl M Toluidino Ethanol

Novel Synthetic Methodologies and Process Intensification

The synthesis of 2-(4-Amino-N-ethyl-m-toluidino)ethanol and related aromatic amines is undergoing a transformation, with a strong emphasis on developing more sustainable, efficient, and cost-effective methods. Current research is moving beyond traditional multi-step approaches that often require harsh reaction conditions. patsnap.com

Catalytic Innovations: A significant area of research is the development of novel catalysts. Environmentally benign iron(II) salts are being explored for the synthesis of N-alkylanilines from arenes, offering a greener alternative to heavy metal catalysts. patsnap.com Zeolite-based catalysts are also showing promise in the gas-phase synthesis of N-alkylanilines from aniline (B41778) and alcohols, providing high yields under milder conditions. tandfonline.com Furthermore, cobalt-based metal-organic frameworks (MOFs) are being investigated as heterogeneous catalysts for the N-alkylation of anilines, a process that is highly desirable for its sustainability, as it utilizes renewable alcohols and produces only water as a byproduct. researchgate.net The use of solid acid catalysts, such as oxides, clays, and zeolites, in the vapor-phase alkylation of aniline is another area of active investigation, with the structural features of the catalyst playing a crucial role in conversion and selectivity. doaj.org

Process Intensification: To enhance efficiency and safety, researchers are turning to process intensification techniques like microwave-assisted synthesis and continuous flow chemistry. Microwave irradiation has been shown to dramatically reduce reaction times in the synthesis of various organic compounds, including disperse dyes and their precursors. researchgate.netresearchgate.net This method often leads to higher yields and is compatible with green chemistry principles by minimizing solvent use. researchgate.netmdpi.com

Continuous flow chemistry, particularly when coupled with microreactor technology, offers precise control over reaction parameters, leading to improved safety and efficiency. rsc.org This approach is being explored for the synthesis of various chemical intermediates and has the potential to be applied to the production of this compound, enabling safer and more efficient manufacturing processes. rsc.org

Table 1: Comparison of Synthetic Methodologies for Aromatic Amines

| Methodology | Advantages | Potential for this compound Synthesis |

| Catalytic Synthesis (Fe, Co, Ni, Zeolites) | Environmentally benign, high selectivity, reusable catalysts. patsnap.comtandfonline.comresearchgate.net | High potential for greener and more efficient synthesis. |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, lower energy consumption. researchgate.netresearchgate.netmdpi.com | Can accelerate the synthesis process significantly. |

| Continuous Flow Chemistry | Enhanced safety, precise process control, improved scalability. rsc.org | Offers a safer and more consistent manufacturing process. |

Advanced Mechanistic Studies on Reactivity

A deeper understanding of the reactivity of this compound is crucial for optimizing its existing applications and discovering new ones. As a derivative of p-phenylenediamine (B122844), its reactivity is largely governed by the amino groups attached to the aromatic ring. researchgate.net

Oxidation Mechanisms: The primary reaction of interest for this compound is its oxidation, which is fundamental to its role as a color developer. researchgate.net The oxidation process involves the formation of reactive intermediates, such as quinonediimines, which then couple with other molecules to form the final dye. researchgate.net Advanced studies are focusing on the kinetics and mechanisms of these oxidation reactions to better control color formation and stability.

Computational Approaches: Density Functional Theory (DFT) and other computational methods are becoming invaluable tools for studying the reactivity of aromatic amines. mdpi.com These methods can predict the most likely sites of reaction, such as N-oxidation, and can help in understanding the degradation pathways of these molecules. mdpi.com For instance, DFT calculations can determine the proton affinity of the amine groups and the reactivity of the carbon atoms in the aromatic ring towards nucleophilic attack, providing insights into hydrolysis mechanisms. tandfonline.com By understanding these fundamental aspects of reactivity, researchers can design more stable and effective dye molecules.

Table 2: Key Reactivity Aspects of p-Phenylenediamine Derivatives

| Reactivity Aspect | Significance | Research Focus |

| Oxidation | Core of its function as a color developer. researchgate.net | Kinetics and control of quinonediimine formation. researchgate.net |

| Hydrolysis | Affects the stability and environmental impact of the compound. tandfonline.com | Prediction of hydrolysis rates and pathways using computational models. tandfonline.com |

| Electrophilic Aromatic Substitution | Influences side reactions and the synthesis of new derivatives. researchgate.net | Understanding the directing effects of the amino and alkyl groups. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Chemical Design

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design of new molecules, including derivatives of this compound. These technologies can accelerate the discovery of novel compounds with desired properties while reducing the need for extensive experimental work. doaj.orgwikipedia.org

In Silico Screening and Design: Computational screening, supported by AI, allows for the rapid evaluation of thousands of potential dye candidates. patsnap.comresearchgate.net By generating molecular structures and simulating their properties, such as UV-Vis spectra, researchers can identify promising candidates for synthesis. patsnap.com This in silico approach significantly streamlines the development process for new dyes. patsnap.comnih.gov

Predictive Modeling: Machine learning models are being developed to predict various properties of aromatic amines, including their mutagenicity and degradation rates. tandfonline.comrsc.org These models are trained on large datasets of known compounds and can then be used to assess the potential risks and performance of new molecules before they are synthesized. tandfonline.comrsc.org For example, quantitative structure-activity relationship (QSAR) models based on ML can predict the mutagenic potential of aromatic amines with a high degree of accuracy. tandfonline.comresearchgate.net

Table 3: Applications of AI/ML in the Chemical Design of Dyes

| AI/ML Application | Description | Impact on this compound Research |

| Computational Screening | Rapid in silico evaluation of large libraries of candidate molecules. patsnap.comresearchgate.net | Faster identification of novel dye structures with desired colors. |

| Predictive Modeling (QSAR) | Prediction of properties like mutagenicity and reactivity. tandfonline.comresearchgate.netrsc.org | Early assessment of the safety and performance of new derivatives. |

| Generative AI | Design of novel molecules with optimized properties. wikipedia.org | Accelerated discovery of next-generation color developers. |

Exploration of New Non-Dye Applications in Materials Science

While this compound is primarily known for its role in color chemistry, its structural features suggest potential for a range of non-dye applications in materials science. Aromatic diamines are fundamental building blocks for high-performance polymers, and the unique substitution pattern of this compound could impart valuable properties to new materials. patsnap.com

High-Performance Polymers: Aromatic diamines are crucial monomers for the synthesis of polymers with exceptional thermal stability, mechanical strength, and chemical resistance, such as aramids (aromatic polyamides) and polyimides. patsnap.comwikipedia.org The rigidity of the aromatic ring and the reactivity of the two amino groups enable the formation of strong, stable polymer chains. patsnap.comwikipedia.org Derivatives of p-phenylenediamine are used to produce high-strength fibers like Kevlar. wikipedia.org The introduction of substituents on the aromatic ring can be used to tune the properties of these polymers, for example, to improve solubility and processability. tandfonline.com The N-ethyl and m-tolyl groups in this compound could potentially be leveraged to create novel polymers with tailored properties.

Conductive Polymers: Oxidative polymerization of p-phenylenediamine and its derivatives can yield conductive polymers. researchgate.net These materials have potential applications in electronics, sensors, and antistatic coatings. The specific substituents on this compound could influence the conductivity and processability of the resulting polymers.

Antioxidants and Stabilizers: Aromatic amines are known to possess antioxidant properties. wikipedia.org Derivatives of p-phenylenediamine are used as antiozonants in rubber to prevent degradation. wikipedia.org The ethanol (B145695) group on the subject compound could also participate in radical scavenging, potentially making it or its derivatives useful as stabilizers in various materials to prevent oxidative damage.

Table 4: Potential Non-Dye Applications in Materials Science

| Application Area | Rationale | Potential Contribution of this compound |

| High-Performance Polymers (e.g., Aramids) | Aromatic diamines are key monomers. patsnap.comwikipedia.org | The N-ethyl and m-tolyl groups could enhance solubility and modify mechanical properties. tandfonline.com |

| Conductive Polymers | Oxidative polymerization of p-phenylenediamine derivatives. researchgate.net | Substituents may influence conductivity and processability. |

| Antioxidants/Stabilizers | Aromatic amines can act as radical scavengers. wikipedia.org | The combination of amine and hydroxyl groups may offer enhanced antioxidant activity. |

Q & A

Q. Advanced Research Focus

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate intermediates. MS detects impurities at ppm levels.

- GC-FID : Quantifies volatile byproducts (e.g., unreacted ethylene oxide).

- XRD : Confirms crystalline purity, critical for pharmaceutical intermediates .

How should researchers address contradictions in thermodynamic data (e.g., vaporization enthalpy) for this compound?

Advanced Research Focus

Discrepancies in vaporization enthalpy () arise from measurement techniques (e.g., static vs. dynamic methods). Mitigation strategies:

- Validate via in silico models (e.g., COSMO-RS) .

- Cross-reference with NIST Chemistry WebBook or experimental replication under controlled humidity/temperature .

What are the environmental persistence and degradation pathways of this compound?

Q. Advanced Research Focus

- Biodegradation : Aerobic studies show partial degradation via microbial oxidation of the ethanol group. Half-life in soil: ~30–60 days .

- Photolysis : UV exposure cleaves the N-ethyl bond, forming toluidine derivatives.

- Regulatory Compliance : REACH registration (EC 247-161-5) mandates toxicity profiling (e.g., Daphnia magna EC50) .

How are derivatives of this compound applied in material science and imaging?

Q. Advanced Research Focus

- Dyes : Disperse Yellow 93/99 are used in polarizing films for LCDs .

- Photoinitiators : CD-3 (a sulfate derivative) is critical in color photographic films, acting as a redox developer .

What experimental designs are recommended for studying receptor-binding kinetics?

Q. Advanced Research Focus

- Surface Plasmon Resonance (SPR) : Immobilize 5-HT1A receptors on sensor chips to measure binding affinity ().

- Radioligand Displacement : Use H-labeled analogs to assess competitive inhibition .

How do regulatory frameworks impact the use of this compound in international research?

Q. Advanced Research Focus

- REACH Compliance : Required for EU-based studies (ECHA dossier: 247-161-5) .

- Safety Protocols : OSHA guidelines mandate fume hood use due to amine toxicity (LD50 oral rat: 320 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.